
Bis(5-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-methylpyridin-2-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features two 5-methylpyridin-2-yl groups attached to a central methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylpyridin-2-yl)methanone typically involves the reaction of 5-methylpyridin-2-yl derivatives with a suitable carbonyl source. One common method is the condensation reaction between 5-methylpyridin-2-ylamine and formaldehyde under acidic conditions, followed by oxidation to form the methanone group . Another approach involves the use of microwave irradiation to facilitate the methylenation of 5-methylpyridin-2-yl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .
科学研究应用
Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
相似化合物的比较
Similar Compounds
Bis(benzimidazole)methanone: Similar in structure but contains benzimidazole rings instead of pyridine rings.
Bis(pyridin-2-yl)methanone: Lacks the methyl groups on the pyridine rings.
Bis(5-methylpyridin-2-yl)amine: Contains an amine group instead of a carbonyl group.
Uniqueness
Bis(5-methylpyridin-2-yl)methanone is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions .
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
bis(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3 |
InChI 键 |
CDOQQZGSBPNVKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


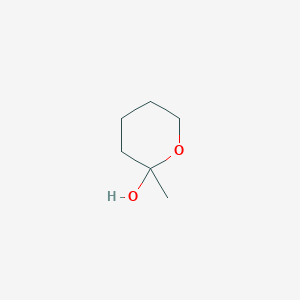
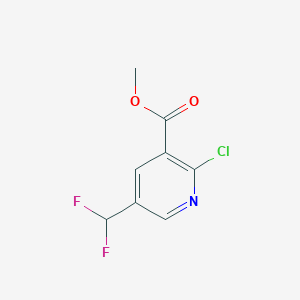
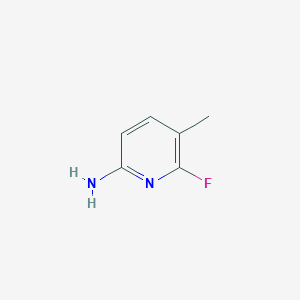
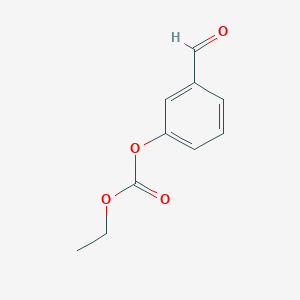
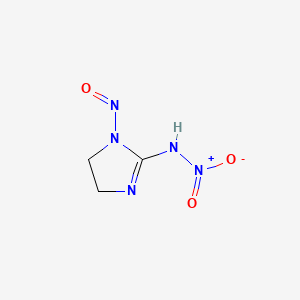
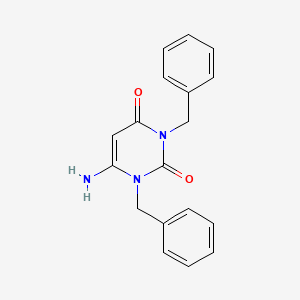

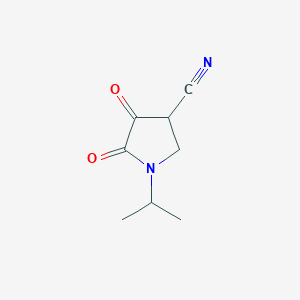
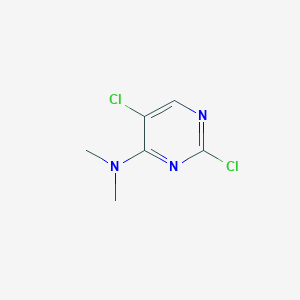
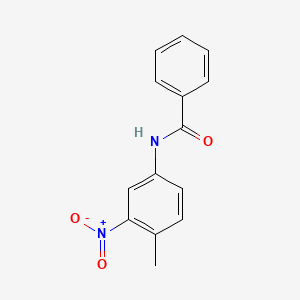
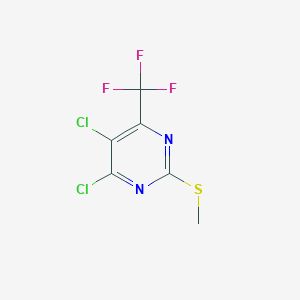
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
